molecular formula C21H16ClN3O2S2 B2700410 2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1794989-83-5

2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2700410
CAS No.: 1794989-83-5
M. Wt: 441.95
InChI Key: XHQSGKKFEABUHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide” is a chemical with the linear formula C17H14ClN3O2S2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%). This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .

Scientific Research Applications

Synthesis and QSAR Studies in Antibacterial Agents

The compound's derivatives have been synthesized and evaluated for their antibacterial activity against both gram-positive and gram-negative bacteria, such as S. aureus and E. coli. QSAR studies indicate that substituents at specific positions contribute positively to antibacterial efficacy, highlighting the compound's potential in developing new antibacterial agents (Desai et al., 2008).

Antimicrobial Activity of Pyrimidinone and Oxazinone Derivatives

Further research into derivatives of the compound, using citrazinic acid as a starting material, has produced a series of compounds with notable antibacterial and antifungal activities. These findings underscore the compound's utility in creating effective antimicrobial agents, comparable to established drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Antimicrobial Evaluation of Pyrido[1,2-a]thieno[3,2-e]pyrimidine Derivatives

A study on the synthesis of multisubstituted 2-aminothiophenes led to the development of novel pyrido[1,2-a]thieno[3,2-e]pyrimidine derivatives, which were tested and evaluated as antimicrobial agents. This research indicates the compound's framework as a valuable scaffold for generating new antimicrobial solutions (Behbehani et al., 2012).

Central Nervous System Depressant Activity

In another dimension of its applications, certain derivatives of the compound have been synthesized and screened for central nervous system depressant activity. This study opens avenues for the compound's use in developing new sedative drugs, highlighting its diverse therapeutic potential (Manjunath et al., 1997).

Antitumor Activity of Pyrazolo[3,4-d]Pyrimidine Derivatives

A series of derivatives was synthesized and their antitumor activity evaluated against the human breast adenocarcinoma cell line MCF7, identifying compounds with mild to moderate activity. This exploration further emphasizes the compound's relevance in cancer research and potential as a basis for developing antitumor agents (El-Morsy et al., 2017).

Safety and Hazards

Sigma-Aldrich does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . Specific safety and hazard information is not available in the searched resources.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S2/c1-13-2-6-15(7-3-13)23-18(26)12-29-21-24-17-10-11-28-19(17)20(27)25(21)16-8-4-14(22)5-9-16/h2-11H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQSGKKFEABUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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